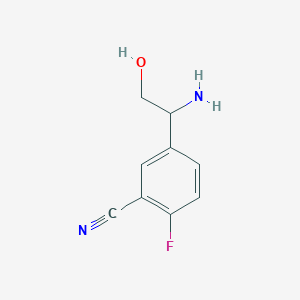
o-(2-(Pyridin-3-yl)ethyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(2-(Pyridin-3-yl)ethyl)hydroxylamine: is a chemical compound with the molecular formula C7H12N2O It is a derivative of hydroxylamine, where the hydroxylamine group is attached to a pyridine ring through an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-(2-(Pyridin-3-yl)ethyl)hydroxylamine typically involves the reaction of pyridine derivatives with hydroxylamine. One common method is the condensation of 2-(pyridin-3-yl)ethanol with hydroxylamine under acidic conditions to form the desired product . The reaction can be carried out in the presence of a catalyst such as hydrochloric acid, and the product is often isolated as a dihydrochloride salt to enhance its stability .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
o-(2-(Pyridin-3-yl)ethyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxylamine group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, o-(2-(Pyridin-3-yl)ethyl)hydroxylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the preparation of heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into enzyme mechanisms and protein functions .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility allows for the creation of a wide range of products with specific properties .
Mecanismo De Acción
The mechanism of action of o-(2-(Pyridin-3-yl)ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-2-yl)ethylamine
- 3-(Pyridin-2-yl)propylamine
- N-(2-(Pyridin-3-yl)ethyl)acetamide
Uniqueness
Compared to similar compounds, o-(2-(Pyridin-3-yl)ethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and biological activity. This functional group allows for a broader range of chemical transformations and interactions with biological targets, enhancing its utility in various applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
O-(2-pyridin-3-ylethyl)hydroxylamine |
InChI |
InChI=1S/C7H10N2O/c8-10-5-3-7-2-1-4-9-6-7/h1-2,4,6H,3,5,8H2 |
Clave InChI |
HMRWVWUMNSQATO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)








![N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride](/img/structure/B13612809.png)


